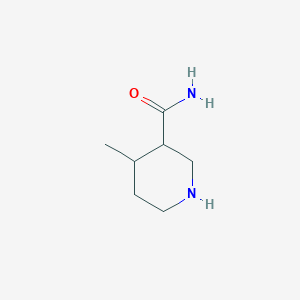
4-Methylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methylpiperidine-3-carboxamide is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidine-3-carboxamide typically involves the reaction of 4-methylpiperidine with a suitable carboxylating agent. One common method is the reaction of
Biological Activity
4-Methylpiperidine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the piperidine family, characterized by a six-membered ring containing nitrogen. The synthesis typically involves the reaction of 4-methylpiperidine with carboxylic acid derivatives, leading to the formation of the amide bond. Various synthetic methods have been reported, enhancing yields and purity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:
- Anticancer Activity : Several derivatives of piperidine have shown promising anticancer effects. For instance, compounds derived from piperidine-3-carboxamide exhibited significant antiproliferative activity against human cancer cell lines, such as melanoma (A375) and hypopharyngeal tumor cells (FaDu) . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cancer progression.
- Neuropharmacological Effects : Piperidine derivatives are known for their interaction with neurotransmitter systems. Some studies suggest that this compound may act as a dopamine reuptake inhibitor, potentially providing analgesic effects . This highlights its relevance in pain management and neurodegenerative diseases.
- Antiviral Properties : Research indicates that certain piperidine derivatives can inhibit viral replication, particularly against HIV by targeting CCR5 receptors . This suggests that this compound could be a candidate for antiviral drug development.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative conditions like Alzheimer's disease .
- Cell Signaling Pathways : The activation or inhibition of specific receptors (e.g., M3 muscarinic acetylcholine receptor) plays a significant role in cell proliferation and survival, particularly in cancer cells .
- Induction of Apoptosis : The ability to induce apoptosis through intrinsic pathways has been documented for several derivatives, making them valuable in cancer therapy .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
Case Studies
- Anticancer Study : A study evaluated the efficacy of piperidine derivatives in inducing apoptosis in FaDu cells. The results indicated that specific structural modifications significantly enhanced cytotoxicity compared to standard treatments like bleomycin .
- Neuropharmacological Assessment : Another investigation focused on the analgesic properties of synthesized piperidine derivatives, demonstrating their potential as dopamine reuptake inhibitors in animal models .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-5-2-3-9-4-6(5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10) |
InChI Key |
DXTWZLVJJOKRDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















